molecular formula C21H22N2O5 B5159442 Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B5159442
M. Wt: 382.4 g/mol
InChI Key: NFEQMGFISPRJDD-UHFFFAOYSA-N
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Description

Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a drug candidate for various therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-27-17-9-3-14(4-10-17)11-12-22-18-13-19(24)23(20(18)25)16-7-5-15(6-8-16)21(26)28-2/h3-10,18,22H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEQMGFISPRJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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